Hydrogen Bond Donor Capacity: 3-(3,5-Dicarboxyphenyl)phenol vs. Symmetric Analogs
In the rational design of functionalized porous materials, the number of hydrogen bond donor/acceptor sites on a ligand is a critical design parameter. 3-(3,5-Dicarboxyphenyl)phenol possesses three hydrogen bond donors (one phenolic -OH and two -COOH groups) [1]. This contrasts with symmetric, unfunctionalized analogs like [p-terphenyl]-4,4''-dicarboxylic acid (H2TPDC), which have only two hydrogen bond donors (both -COOH groups) . This additional hydroxyl group on the target compound enables the formation of more extensive hydrogen-bonding networks within MOF pores, which can significantly influence guest molecule binding, selectivity, and the overall framework stability, particularly in the presence of polar solvents or analytes.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 (One phenolic -OH, two -COOH) |
| Comparator Or Baseline | 2 (Two -COOH) for H2TPDC |
| Quantified Difference | +1 hydrogen bond donor |
| Conditions | Molecular property analysis based on chemical structure [1]. |
Why This Matters
Higher hydrogen bonding capacity is a differentiating factor for applications requiring enhanced selectivity for polar guest molecules or improved framework robustness in humid environments.
- [1] PubChem. (2025). 3-(3,5-Dicarboxyphenyl)phenol. PubChem Compound Summary, CID 53218698. National Library of Medicine. View Source
